molecular formula C7H3BrClNS B12831724 2-Bromo-4-chlorothieno[2,3-b]pyridine

2-Bromo-4-chlorothieno[2,3-b]pyridine

Cat. No.: B12831724
M. Wt: 248.53 g/mol
InChI Key: SWOSNJUCGRKUBX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-chlorothieno[2,3-b]pyridine typically involves the bromination and chlorination of thieno[2,3-b]pyridine derivatives. One common method involves the reaction of 2-thioxopyridine-3-carbonitrile with bromine and chlorine under controlled conditions . Another approach includes the use of 3-cyanopyridine-2-thiolate as a starting material, followed by bromination and chlorination .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-chlorothieno[2,3-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino derivatives of this compound .

Mechanism of Action

Comparison with Similar Compounds

Properties

Molecular Formula

C7H3BrClNS

Molecular Weight

248.53 g/mol

IUPAC Name

2-bromo-4-chlorothieno[2,3-b]pyridine

InChI

InChI=1S/C7H3BrClNS/c8-6-3-4-5(9)1-2-10-7(4)11-6/h1-3H

InChI Key

SWOSNJUCGRKUBX-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=C1Cl)C=C(S2)Br

Origin of Product

United States

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